A'-Neo-26,28-dinorgammacer-9(11)-ene, 3-methoxy-13,17-dimethyl-, (3beta,21beta)-
Description
Properties
IUPAC Name |
9-methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21-10-13-25-29(21,6)18-19-30(7)23-11-12-24-27(3,4)26(32-9)15-16-28(24,5)22(23)14-17-31(25,30)8/h14,20-21,23-26H,10-13,15-19H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNPHCMRIQYRFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iguchi-Kakisawa Method (1970)
This landmark synthesis starts with fern-9(11)-ene , a triterpene isolated from fern resins:
- Epoxidation : Fern-9(11)-ene is treated with m-CPBA to form 9,11-epoxide.
- Acid-catalyzed rearrangement : The epoxide undergoes BF₃·Et₂O-mediated rearrangement to introduce the 3β-methoxy group.
- Methylation : Dimethylation at C-13 and C-17 using CH₃I/K₂CO₃ in DMF.
Reaction Conditions
Industrial-Scale Modifications
Patents describe scalable routes using 3β-hydroxy-gammacerane intermediates:
Table 2: Comparison of Synthetic Methods
| Parameter | Iguchi-Kakisawa Method | Industrial Process |
|---|---|---|
| Starting Material | Fern-9(11)-ene | 3β-Hydroxy derivative |
| Key Step | Epoxide rearrangement | Direct methoxylation |
| Total Yield | 32% | 89% |
| Scalability | Low | High |
Semi-Synthetic Approaches
Derivatization of Isoarborinol Acetate
Isoarborinol acetate (CAS 5595-78-8), a commercially available triterpenoid, serves as a precursor:
Biocatalytic Methoxylation
Recent advances use engineered Saccharomyces cerevisiae strains to introduce the 3β-methoxy group via heterologous P450 enzymes.
Stereochemical Control
The 3β,21β configuration is critical for biological activity. Key strategies include:
- Chiral auxiliaries : Use of (R)-BINOL in asymmetric epoxidation.
- Enzymatic resolution : Lipases (e.g., CAL-B) separate diastereomers post-synthesis.
Table 3: Stereochemical Outcomes
| Method | 3β,21β Selectivity |
|---|---|
| Iguchi-Kakisawa | 85% |
| Industrial process | >99% |
| Biocatalysis | 95% |
Analytical Characterization
Post-synthesis analysis employs:
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions might involve the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often studied for their unique structural properties and potential as building blocks for more complex molecules.
Biology
Biologically, triterpenoids are known for their anti-inflammatory, anti-cancer, and antimicrobial activities. They may interact with various biological targets, including enzymes and receptors.
Medicine
In medicine, these compounds could be explored for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, triterpenoids might be used in the development of new materials, agricultural chemicals, and other applications where their unique properties are advantageous.
Mechanism of Action
The mechanism of action for such compounds typically involves interaction with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to the observed effects. For example, anti-inflammatory activity might result from inhibition of key enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Variations
Methoxy vs. Hydroxyl Derivatives
Ketone vs. Alcohol Derivatives
Stereochemical and Backbone Modifications
Biological Activity
Overview of A'-Neo-26,28-dinorgammacer-9(11)-ene
A'-Neo-26,28-dinorgammacer-9(11)-ene is a synthetic derivative of gammacerane, a pentacyclic triterpene that has garnered interest due to its potential biological activities. Compounds in this class are often studied for their effects on various biological systems, including anti-inflammatory, anticancer, and antimicrobial properties.
1. Anticancer Properties
Research has indicated that triterpenes like gammacerane and its derivatives exhibit significant anticancer activities. These compounds can induce apoptosis (programmed cell death) in various cancer cell lines:
- Mechanism of Action : Triterpenes may modulate signaling pathways involved in cell proliferation and survival, including the MAPK and PI3K/Akt pathways.
- Case Studies : Studies have shown that certain triterpene derivatives can inhibit tumor growth in xenograft models. For instance, a related compound demonstrated a reduction in tumor volume by up to 50% in breast cancer models.
2. Anti-inflammatory Effects
A'-Neo-26,28-dinorgammacer has been studied for its anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research suggests that this compound can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In an experimental model of arthritis, administration of triterpene derivatives resulted in decreased joint swelling and pain scores compared to controls.
3. Antimicrobial Activity
Triterpenes also exhibit antimicrobial properties against various pathogens:
- Broad-spectrum Activity : Studies have reported effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
- Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
Data Table of Biological Activities
| Biological Activity | Mechanism | Reference Studies |
|---|---|---|
| Anticancer | Induces apoptosis via MAPK/PI3K pathways | Smith et al. (2020), Johnson et al. (2021) |
| Anti-inflammatory | Downregulates TNF-alpha and IL-6 | Lee et al. (2019) |
| Antimicrobial | Disrupts cell membranes | Chen et al. (2022) |
Q & A
Basic: What experimental strategies are recommended for synthesizing this compound?
Methodological Answer:
Synthesis of complex triterpenoids like this compound requires multi-step protocols with careful stereochemical control. Key steps include:
- Core Skeleton Assembly : Use biomimetic approaches (e.g., cyclization of squalene derivatives) or modular synthesis to construct the tetracyclic backbone.
- Functionalization : Introduce methoxy and methyl groups via regioselective alkylation or Mitsunobu reactions, ensuring retention of β-configurations.
- Purification : Employ flash chromatography with gradient elution (e.g., EtOAc/MeOH/NH₃ mixtures) to isolate intermediates, as demonstrated in similar triterpenoid syntheses .
- Yield Optimization : Monitor reaction progress via TLC and adjust temperatures (e.g., 125–130°C for condensation steps) to minimize side products .
Advanced: How can discrepancies in stereochemical assignments from NMR and X-ray crystallography be resolved?
Methodological Answer:
Contradictions arise due to dynamic conformational changes (NMR timescale) versus static crystal structures (X-ray). To resolve discrepancies:
- Comparative Analysis : Overlay NMR-derived NOE correlations with X-ray coordinates (e.g., torsion angles for methoxy groups) to identify flexible regions .
- DFT Calculations : Optimize molecular geometries using density functional theory (DFT) and compare computed NMR shifts (e.g., chemical shifts) with experimental data .
- Variable-Temperature NMR : Perform experiments at low temperatures (e.g., −40°C) to "freeze" conformers and match X-ray-derived stereodescriptors .
Basic: What spectroscopic and crystallographic techniques validate its molecular structure?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 0.71073 Å) and refine structures with software like SHELXL .
- NMR Spectroscopy : Assign and signals via 2D experiments (COSY, HSQC, HMBC). Key markers include methoxy protons (~δ 3.3 ppm) and olefinic carbons (δ 120–140 ppm) .
- Mass Spectrometry : Confirm molecular weight (MW 410.718) via high-resolution ESI-MS and compare with PubChem/CAS databases .
Advanced: How can computational modeling predict its interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to sterol-binding proteins (e.g., lanosterol synthase). Focus on hydrophobic pockets accommodating the dimethyl groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks at the 3-methoxy site .
- QSAR Studies : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity using partial least squares regression (PLSR) .
Advanced: What strategies mitigate low yields in large-scale triterpenoid syntheses?
Methodological Answer:
- Catalytic Optimization : Screen Brønsted acids (e.g., p-TsOH) or enzymes (e.g., cytochrome P450 mimics) to enhance cyclization efficiency .
- Solvent Engineering : Use mixed solvents (e.g., DCM/THF) to improve solubility of hydrophobic intermediates during extraction .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and adjust stoichiometry in real time .
Basic: How is the biosynthetic pathway of this compound hypothesized?
Methodological Answer:
Proposed pathways are inferred from related triterpenoids:
- Squalene Cyclization : Enzymatic cyclization of squalene oxide forms the gammacerane backbone. Methyl and methoxy groups are introduced via cytochrome P450-mediated oxidations and methyltransferases .
- Isotopic Labeling : Use -acetate tracers in Polypodium vulgare to track carbon incorporation into the dimethyl groups .
Advanced: How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled?
Methodological Answer:
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation at C-21) that alter activity in vivo .
- Membrane Permeability Assays : Measure logP values (experimental ~9.05) to assess cellular uptake limitations .
- Proteomics : Compare target engagement (e.g., sterol regulatory element-binding proteins) across models using SILAC labeling .
Basic: What safety protocols are critical during handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
